5-Bromo-2-furaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-furaldehyde and its derivatives is often achieved through palladium-catalyzed cross-coupling reactions. Kim and Rieke (2013) demonstrated facile synthetic routes for preparing a wide range of 5-substituted 2-furaldehydes using aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde or a new organozinc reagent, highlighting the mild conditions and the unique approach of using organozinc reagents for synthesis. Similarly, Kim and Rieke (2010) developed an efficient synthetic route by palladium(0)-catalyzed cross-coupling reaction of heteroarylzinc and arylzinc reagents with 5-bromo-2-furaldehyde, emphasizing the method's mildness and efficiency (Kim & Rieke, 2010); (Kim & Rieke, 2013).
Molecular Structure Analysis
Investigations into the electronic structure of 5-Bromo-2-furaldehyde and its derivatives offer insights into their chemical behavior. Rajkumar et al. (2020) characterized 5-(hydroxymethyl)-2-furaldehyde, a closely related compound, using high-level quantum chemical calculations, providing detailed insights into its molecular geometry, vibrational properties, electronic properties, and chemical shifts. These findings help understand the structural basis for the reactivity and properties of furan derivatives, including 5-Bromo-2-furaldehyde (Rajkumar et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 5-Bromo-2-furaldehyde is highlighted in its role in synthesizing various compounds. For instance, Kainulainen and Heiskanen (2016) explored the direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives, demonstrating the synthesis of novel compounds with 5-heteroaryl-2-furaldehyde functionality using a palladium-catalyzed approach. This work exemplifies the compound's versatility in forming functionalized furan derivatives that are pertinent to organic electronics and other applications (Kainulainen & Heiskanen, 2016).
Scientific Research Applications
Antisickling Agent : A study found that 5-(hydroxymethyl)-2-furaldehyde, an antisickling agent from Terminalia bellirica, has a molecular structure that aligns well with theoretical findings (Rajkumar et al., 2020).
Organic Synthesis : Research by Tarasova and Gol'dfarb (1965) showed that new furan compounds with three substituents can be synthesized from 4,5-dibromo-2-furaldehyde (Tarasova & Gol'dfarb, 1965).
Chemical Transformation : Medimagh et al. (2008) presented a novel method for preparing anilines from 5-bromo-2-furaldehyde, resulting in polysubstituted anilines or stable oxabicyclic adducts (Medimagh et al., 2008).
Organic Electronics : Kainulainen and Heiskanen (2016) developed a palladium-catalyzed direct coupling method for synthesizing compounds with 5-heteroaryl-2-furaldehyde functionality, useful in organic electronics (Kainulainen & Heiskanen, 2016).
Biofuel Production : A study by Carlini et al. (1999) demonstrated the efficient dehydration of substrates to 5-hydroxymethyl-2-furaldehyde using heterogeneous niobium catalysts, suggesting potential in biofuel production (Carlini et al., 1999).
Prepolymer and Antiviral Precursor : Casanova, Iborra, and Corma (2010) found that solid acid catalysts, especially Al-MCM-41, can produce 5,5′-oxy(bismethylene)-2-furaldehyde from 5-hydroxymethyl-2-furfural, a promising compound for various applications (Casanova et al., 2010).
Organic Chemistry : McClure et al. (2001) developed a method for the regioselective palladium-catalyzed arylation of 2-furaldehyde, producing diverse furan derivatives (McClure et al., 2001).
Safety And Hazards
5-Bromo-2-furaldehyde is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
5-Bromo-2-furaldehyde may be employed for the following syntheses: 5-substituted 2-furaldehydes, anilines through a novel one-pot, two-step amination/Diels-Alder procedure, and other compounds . It is an important chemical derived from biomass and is one of the key derivatives for producing significant nonpetroleum-derived chemicals .
properties
IUPAC Name |
5-bromofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTFHWXMITZNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344910 | |
Record name | 5-Bromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-furaldehyde | |
CAS RN |
1899-24-7 | |
Record name | 5-Bromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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